methyl 2-{[2-(dimethylamino)-2-oxoethyl]sulfanyl}-1H-benzimidazole-1-carboxylate
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Overview
Description
Methyl 2-{[(dimethylcarbamoyl)methyl]sulfanyl}-1H-1,3-benzodiazole-1-carboxylate is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(dimethylcarbamoyl)methyl]sulfanyl}-1H-1,3-benzodiazole-1-carboxylate typically involves multiple steps. One common method includes the reaction of N-methylbenzimidazole with dimethylcarbamoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(dimethylcarbamoyl)methyl]sulfanyl}-1H-1,3-benzodiazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines and thiols.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzimidazole derivatives .
Scientific Research Applications
Methyl 2-{[(dimethylcarbamoyl)methyl]sulfanyl}-1H-1,3-benzodiazole-1-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of methyl 2-{[(dimethylcarbamoyl)methyl]sulfanyl}-1H-1,3-benzodiazole-1-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2-formylbenzimidazole: Another benzimidazole derivative with similar structural features.
2-(1-Methyl-1H-imidazol-2-yl)imidazo[2,1-b][1,3,4]thiadiazole: Known for its anti-tubercular activity.
Uniqueness
Methyl 2-{[(dimethylcarbamoyl)methyl]sulfanyl}-1H-1,3-benzodiazole-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dimethylcarbamoyl and sulfanyl groups contribute to its versatility in various chemical reactions and potential therapeutic applications .
Properties
Molecular Formula |
C13H15N3O3S |
---|---|
Molecular Weight |
293.34 g/mol |
IUPAC Name |
methyl 2-[2-(dimethylamino)-2-oxoethyl]sulfanylbenzimidazole-1-carboxylate |
InChI |
InChI=1S/C13H15N3O3S/c1-15(2)11(17)8-20-12-14-9-6-4-5-7-10(9)16(12)13(18)19-3/h4-7H,8H2,1-3H3 |
InChI Key |
QISYKTJOTUABFL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CSC1=NC2=CC=CC=C2N1C(=O)OC |
Origin of Product |
United States |
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